1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-d][1,2,4]triazinones
Vorbereitungsmethoden
The synthesis of 1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one typically involves a multi-step process starting from readily available imidazoles. One common synthetic route includes:
Electrophilic Amination: The initial step involves the electrophilic amination of imidazoles to introduce the necessary functional groups.
Cyclization: The intermediate products undergo cyclization to form the imidazo[1,2-d][1,2,4]triazinone core.
Methylation: The final step involves the methylation of the nitrogen atom to yield this compound.
Industrial production methods often involve optimizing these steps to ensure safety and scalability, including the use of safe reagents and reaction conditions .
Analyse Chemischer Reaktionen
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antifungal and antibacterial properties.
Material Science: This compound is investigated for its potential use in organic electronics and as a fluorescent material.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the growth of fungi by interfering with their cell wall synthesis. The compound binds to enzymes involved in the biosynthesis of essential cellular components, thereby disrupting their function .
Vergleich Mit ähnlichen Verbindungen
1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one can be compared with other similar compounds such as:
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Imidazo[1,2-a]pyrazines: These compounds are also nitrogen-containing heterocycles with diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H8N4O |
---|---|
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
1-methyl-3H-[1,2,4]triazino[4,5-a]benzimidazol-4-one |
InChI |
InChI=1S/C10H8N4O/c1-6-12-13-10(15)9-11-7-4-2-3-5-8(7)14(6)9/h2-5H,1H3,(H,13,15) |
InChI-Schlüssel |
POQDEEQJYGFZTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=O)C2=NC3=CC=CC=C3N12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.